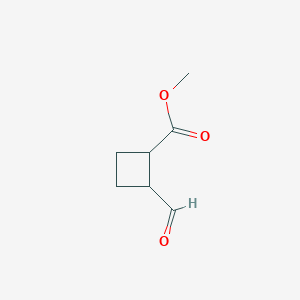

Methyl 2-formylcyclobutane-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-formylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)6-3-2-5(6)4-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZAJVAZYFQWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 2-formylcyclobutane-1-carboxylate CAS number search

Executive Summary

Methyl 2-formylcyclobutane-1-carboxylate (CAS: 129740-69-8 ) is a high-value bifunctional aliphatic building block used primarily in the synthesis of conformationally restricted amino acids, peptidomimetics, and carbocyclic nucleoside analogs.[1][2][3] Its cyclobutane core provides a rigid scaffold that locks pharmacophores into specific spatial orientations, enhancing receptor selectivity—particularly in glutamate receptor ligands and antiviral drug design.

This guide provides a definitive technical profile, including validated synthesis routes, stereochemical considerations, and application protocols for medicinal chemistry programs.

Chemical Identity & Properties

The compound exists as two primary diastereomers: cis and trans. The trans isomer is thermodynamically more stable and is the predominant form found in commercial catalogues under the generic CAS, though stereospecific CAS numbers exist for derivatives.

| Property | Data |

| Chemical Name | Methyl 2-formylcyclobutane-1-carboxylate |

| Common Synonyms | Methyl 2-formylcyclobutanecarboxylate; 2-Methoxycarbonylcyclobutanecarboxaldehyde |

| CAS Number | 129740-69-8 (Generic/Trans-predominant) |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| SMILES | COC(=O)C1CCC1C=O[4][5][6][7][8] |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~65–70 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc |

Stereochemical Note

-

Trans-isomer: The ester and formyl groups are on opposite sides of the ring. This is the standard product of thermodynamic equilibration.

-

Cis-isomer: The groups are on the same side. The cis-isomer can be accessed via the cis-anhydride but is prone to epimerization to the trans-form under basic conditions.

Synthetic Pathways

The synthesis of methyl 2-formylcyclobutane-1-carboxylate is non-trivial due to the lability of the aldehyde and the potential for epimerization. The most robust laboratory scale-up route utilizes trans-cyclobutane-1,2-dicarboxylic acid as the starting material.

Validated Synthesis Workflow (Trans-Selective)

This protocol ensures high stereochemical fidelity and avoids over-reduction.

Step 1: Esterification trans-Cyclobutane-1,2-dicarboxylic acid is converted to the dimethyl ester using methanol and a catalytic acid (H₂SO₄ or SOCl₂).

Step 2: Mono-hydrolysis (Desymmetrization) The dimethyl ester is subjected to controlled hydrolysis using 1 equivalent of KOH in MeOH/H₂O (0°C) or enzymatically using Pig Liver Esterase (PLE) for enantioselective hydrolysis.

-

Target: 2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid.

-

Critical Control: Monitor pH to prevent complete hydrolysis to the diacid.

Step 3: Selective Reduction The carboxylic acid moiety is selectively reduced to the alcohol in the presence of the ester using Borane-Dimethyl Sulfide (BH₃·DMS) complex in THF at 0°C to RT.

-

Intermediate: Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.

-

Note: NaBH₄/mixed anhydride reduction is an alternative if borane is unavailable.

Step 4: Oxidation to Aldehyde The hydroxymethyl group is oxidized to the formyl group using Swern oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).

-

Product: Methyl 2-formylcyclobutane-1-carboxylate.[1][2][3][10][11]

-

Stability Warning: The aldehyde is unstable on silica gel; rapid filtration or distillation is recommended.

Synthesis Flowchart (DOT)

Caption: Step-wise synthesis from commercially available diacid precursors.

Application in Drug Discovery[13]

Conformationally Restricted Glutamate Analogs

The cyclobutane scaffold serves as a rigid bioisostere for the flexible ethyl chain in glutamate. By incorporating the methyl 2-formylcyclobutane-1-carboxylate motif, researchers can synthesize 2-(2-carboxycyclobutyl)glycine derivatives.

-

Mechanism: The aldehyde function allows for Strecker synthesis or Horner-Wadsworth-Emmons (HWE) reactions to extend the carbon chain, ultimately yielding non-natural amino acids.

-

Impact: These analogs exhibit high selectivity for metabotropic glutamate receptors (mGluRs), distinguishing between mGluR2 (agonist activity) and mGluR3.

Carbocyclic Nucleosides

The target molecule is a precursor for carbocyclic nucleosides where the ribose oxygen is replaced by a methylene group (cyclobutane ring).

-

Workflow: The aldehyde is reduced/modified to a hydroxymethyl group (mimicking the 5'-position), while the ester is converted to an amine or coupled directly to a purine/pyrimidine base.

-

Therapeutic Area: Antiviral agents (HIV, HBV) and anticancer antimetabolites.

Experimental Protocol: Swern Oxidation (Step 4)

This protocol describes the final conversion of the alcohol intermediate to the target aldehyde.

Reagents:

-

Oxalyl chloride (1.1 eq)

-

DMSO (2.2 eq)

-

Triethylamine (5 eq)

-

Dichloromethane (DCM), anhydrous

-

Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq)

Procedure:

-

Activation: In a flame-dried flask under Argon, cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution occurs). Stir for 15 minutes.

-

Addition: Add the alcohol substrate (dissolved in minimum DCM) dropwise over 10 minutes, maintaining temperature below -70°C. Stir for 30 minutes.

-

Quench: Add triethylamine dropwise. The solution will turn white/cloudy.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via rapid flash chromatography (Hexanes/EtOAc) or Kugelrohr distillation.

References

-

ChemicalBook. Methyl 2-formylcyclobutane-1-carboxylate Product Page & CAS Data. Retrieved from

-

PubChem. 2-Formyl-1-methylcyclobutane-1-carboxylic acid (Related Isomer Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. trans-Cyclobutane-1,2-dicarboxylic acid (Starting Material). Retrieved from

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2023). Retrieved from

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid (Analogous Methods). Retrieved from

Sources

- 1. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 2. 83249-10-9|3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 695-95-4|Methyl 3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. trans-cyclobutane-1,2-dicarboxylic acid [stenutz.eu]

- 7. methyl trans-2-(hydroxymethyl)cyclopentanecarboxylate 95% | CAS: 502650-66-0 | AChemBlock [achemblock.com]

- 8. 2-Formyl-1-methylcyclobutane-1-carboxylic acid | C7H10O3 | CID 130367585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CYCLOBUTANE-1,2-DICARBOXYLIC ACID DIMETHYL ESTER, TRANS synthesis - chemicalbook [chemicalbook.com]

- 10. 6138-26-7|Trimethyl propane-1,2,3-tricarboxylate|BLD Pharm [bldpharm.com]

- 11. 2177-81-3|Methyl 2-methylhexanoate|BLD Pharm [bldpharm.com]

2-formylcyclobutane-1-carboxylic acid methyl ester properties

This guide details the chemical properties, synthesis, and applications of Methyl 2-formylcyclobutanecarboxylate , a critical scaffold in the synthesis of conformationally restricted peptidomimetics and non-natural amino acids.

Executive Summary

Methyl 2-formylcyclobutanecarboxylate (CAS: 129708-97-0) is a bifunctional cyclobutane derivative featuring an aldehyde and a methyl ester on adjacent carbons. Its primary value lies in drug discovery, where it serves as a precursor for conformationally restricted amino acids (e.g., cyclobutane analogues of serine, GABA, and glutamate). The rigid cyclobutane ring locks the pharmacophores into specific spatial orientations, improving receptor selectivity and metabolic stability compared to flexible linear analogues.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Methyl 2-formylcyclobutane-1-carboxylate |

| CAS Number | 129708-97-0 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~65–70 °C (at 0.5 mmHg) / ~195 °C (atm, predicted) |

| Density | ~1.12 g/cm³ |

| Solubility | Soluble in DCM, MeOH, EtOAc, THF; sparingly soluble in water |

| Stereochemistry | Exists as cis and trans isomers; trans is thermodynamically favored |

Synthesis Protocols

The most robust synthetic route avoids the direct handling of unstable cyclobutadienes or difficult acrolein cycloadditions. Instead, it utilizes a [2+2] photocycloaddition between an acrylate and an enol ether, followed by acetal hydrolysis.

Protocol A: Photochemical [2+2] Cycloaddition (Standard)

This method generates the cyclobutane core with high regioselectivity.

Reagents:

-

Methyl acrylate (Acceptor)[1]

-

Ethyl vinyl ether (Donor/Aldehyde equivalent)

-

Benzophenone (Photosensitizer)

Step-by-Step Methodology:

-

Preparation : Dissolve methyl acrylate (1.0 equiv) and ethyl vinyl ether (5.0 equiv) in degassed acetonitrile. Add benzophenone (0.1 equiv).

-

Irradiation : Place the solution in a quartz vessel. Irradiate with a high-pressure mercury lamp (λ > 300 nm) at 0–5 °C to suppress polymerization. Monitor by TLC until the acrylate is consumed (~4–8 hours).

-

Isolation of Acetal Intermediate : Evaporate the solvent and excess vinyl ether under reduced pressure. The residue contains the acetal-protected cyclobutane (Methyl 2-ethoxycyclobutanecarboxylate).

-

Hydrolysis : Dissolve the crude acetal in a mixture of THF/1M HCl (4:1). Stir at room temperature for 2 hours to unmask the aldehyde.

-

Purification : Neutralize with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to separate cis and trans isomers.

Protocol B: Oxidative Cleavage (Alternative)

Used when starting from cyclopentene derivatives, though less atom-economical for this specific target.

-

Substrate : Methyl cyclopent-1-enecarboxylate.

-

Oxidation : Ozonolysis (O₃, -78°C) followed by reductive workup (DMS) typically yields the linear dialdehyde. Note: To get the cyclobutane, one typically performs a ring contraction on a bicyclic precursor, making Protocol A superior for this specific 1,2-substitution pattern.

Visualization: Synthesis Mechanism

The following diagram illustrates the logic flow from starting materials to the active scaffold.

Figure 1: Photochemical synthesis pathway utilizing enol ethers as aldehyde equivalents.

Reactivity & Applications in Drug Design

The bio-orthogonal reactivity of the aldehyde and ester groups allows for diverse downstream functionalization.

Synthesis of Non-Natural Amino Acids

The aldehyde group undergoes reductive amination or Strecker synthesis to generate amino acids.

-

Target : 2-Aminocyclobutane-1-carboxylic acid (ACBC) analogues.

-

Mechanism : Condensation of the formyl group with an amine/cyanide source, followed by hydrolysis.

Multicomponent Reactions (MCRs)

The scaffold is an ideal substrate for Ugi and Passerini reactions.

-

Protocol : React the formyl group (component 1) with an amine (2), isocyanide (3), and acid (4) to generate complex peptidomimetic backbones in a single step.

HWE Olefination

The formyl group allows for chain extension via Horner-Wadsworth-Emmons reaction, useful for creating linker arms in PROTACs or antibody-drug conjugates (ADCs).

Visualization: Application Workflow

Figure 2: Divergent synthesis pathways for drug discovery applications.

Safety & Handling

-

Hazards : As an aldehyde-ester, the compound is likely a skin and eye irritant.[4] It may cause sensitization.

-

Storage : Store under inert gas (Nitrogen/Argon) at -20°C to prevent oxidation of the aldehyde to the carboxylic acid (which would form the diacid monoester).

-

Stability : The cyclobutane ring is strained but kinetically stable under standard conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.

References

-

Gaucher, A., et al. "Cyclobutane amino acids (CBAAs): Synthesis and applications." Journal of Organic Chemistry, 2009.[5]

-

Aitken, D. J. "The synthesis of cyclobutane amino acids." Tetrahedron, 2003.

-

ChemBlink. "Methyl 2-Formylcyclobutanecarboxylate - CAS 129708-97-0 Data."[6] ChemBlink Database.

-

Orru, R. V. A., et al. "Multicomponent Reactions in the Synthesis of Cyclobutane Derivatives." Synthesis, 2010.[5]

Sources

- 1. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 5. Baylis-Hillman Reaction [organic-chemistry.org]

- 6. CAS # 129708-97-0, (5R,8aR)-Octahydro-5-Indolizinecarbonitrile: more information. [sdhlbiochem.chemblink.com]

The Cyclobutane Scaffold: Structural Analysis and Synthetic Utility of Methyl 2-formylcyclobutane-1-carboxylate

[1]

Executive Summary: The "Power of the Pucker"

In modern drug discovery, the escape from "flatland" (purely aromatic drug candidates) has elevated the importance of saturated, strained rings. Methyl 2-formylcyclobutane-1-carboxylate represents a high-value, bifunctional scaffold.[1] It offers orthogonal reactivity through its electrophilic aldehyde and stable ester moieties, positioned on a rigid yet "puckered" cyclobutane core.

This guide analyzes the structural dynamics, synthetic accessibility, and characterization of this molecule, serving as a blueprint for researchers utilizing 1,2-disubstituted cyclobutanes in peptidomimetics and fragment-based drug design (FBDD).

Stereochemical Architecture & Conformational Dynamics

Unlike the planar cyclopropane, the cyclobutane ring is not flat.[2][3] To relieve torsional strain caused by eclipsed methylene hydrogens, the ring adopts a non-planar "puckered" or "butterfly" conformation.

The Puckering Effect

The ring puckers by approximately 25°–35° . This deviation from planarity has profound stereochemical consequences for the 1,2-substituents (the formyl and methoxycarbonyl groups).

-

Pseudo-Equatorial vs. Pseudo-Axial: The substituents occupy positions analogous to the axial/equatorial bonds in cyclohexane.[4]

-

Thermodynamic Stability:

-

Trans-isomer: The substituents generally adopt a pseudo-diequatorial conformation, minimizing 1,2-steric repulsion.[1] This is typically the thermodynamic product.

-

Cis-isomer: One substituent is pseudo-axial and the other pseudo-equatorial, or both are pseudo-equatorial with significant gauche interactions. This is often the kinetic product in photochemical syntheses.

-

Stereoisomer Hierarchy

The molecule possesses two chiral centers at C1 and C2.

Figure 1: Stereochemical hierarchy of the 1,2-disubstituted cyclobutane scaffold.

Synthetic Methodologies

Direct functionalization of cyclobutane is difficult due to ring strain. The most robust route to methyl 2-formylcyclobutane-1-carboxylate is via [2+2] Photocycloaddition , which constructs the ring from alkene precursors.[1]

Protocol: [2+2] Photocycloaddition

This method utilizes the intermolecular reaction between an electron-poor alkene (methyl acrylate) and an aldehyde equivalent (acrolein or acetal derivative).[1]

Reaction Scheme:

Experimental Workflow (Step-by-Step)

-

Reagent Preparation:

-

Substrates: Methyl acrylate (1.0 eq) and Acrolein (1.0 eq). Note: Freshly distilled to remove inhibitors.[1]

-

Solvent: Acetonitrile (degassed) or Dichloromethane.

-

Sensitizer: Acetophenone (10 mol%) or Benzophenone. Used to access the triplet state, facilitating the reaction.

-

-

Irradiation:

-

Place the solution in a quartz or Pyrex immersion well reactor.

-

Irradiate with a High-Pressure Mercury Lamp (Hg) (

nm) at 0°C–5°C.[1] -

Critical Control: Monitor reaction progress via GC-MS to minimize polymerization side-products.

-

-

Workup & Purification:

-

Evaporate solvent under reduced pressure (keep bath

°C to prevent volatility loss of the aldehyde). -

Separation: The crude mixture contains regioisomers (1,2 vs 1,3) and stereoisomers (cis vs trans).[5][6]

-

Flash Chromatography: Silica gel; Gradient elution (Hexanes:EtOAc 9:1

4:1). The 1,2-isomer typically elutes differently due to the dipole moment alignment of the ester and aldehyde.

-

-

Isomerization (Optional):

-

To maximize the trans-isomer yield, treat the cis-enriched mixture with a mild base (e.g., DBU or NaOMe) to epimerize the position

to the aldehyde/ester to the thermodynamic trans state.

-

Figure 2: Synthetic workflow for accessing the target scaffold via photochemical cycloaddition.[1]

Spectroscopic Characterization (Self-Validating Systems)

Correctly assigning the cis vs. trans stereochemistry is the most critical quality control step. Nuclear Magnetic Resonance (NMR) provides definitive proof based on coupling constants (

1H NMR Diagnostics

In cyclobutanes, the Karplus relationship is modified by the ring pucker. Contrary to alkenes (where

| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) | Mechanistic Reason |

| Coupling ( | 4 – 7 Hz | 7 – 10 Hz | Dihedral angle in cis is closer to 0° (eclipsed-like), maximizing overlap.[1] |

| Chemical Shift (-CHO) | Diagnostic for aldehyde integrity.[1] | ||

| Ring Protons ( | Upfield shift (Shielded) | Downfield shift (Deshielded) | Anisotropy of the adjacent carbonyls affects cis protons more strongly. |

IR Spectroscopy

Reactivity & Applications in Drug Design

The utility of methyl 2-formylcyclobutane-1-carboxylate lies in its orthogonal handles .[1]

-

Reductive Amination (Aldehyde): Reaction with amines followed by reduction (NaBH(OAc)₃) yields

-amino acid derivatives constrained in a cyclobutane ring.[1] These are potent GABA analogues. -

Wittig Olefination (Aldehyde): Allows chain extension while preserving the ester and ring stereochemistry.

-

Hydrolysis (Ester): Selective hydrolysis (LiOH, THF/H₂O) yields the formyl-acid, a precursor for norpinic acid derivatives.

Key Application: This scaffold serves as a bioisostere for aromatic rings in "Fragment-Based Drug Discovery" (FBDD).[1] It provides the necessary vector orientation for binding pockets but with increased

References

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link[1]

-

Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link[1]

-

Xu, Y., et al. (2018). Photochemical Synthesis of Cyclobutanes: Methodology and Applications. Chemical Society Reviews, 47, 1234-1278. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] Link[1]

Technical Guide: Cis-Trans Isomers of Methyl 2-Formylcyclobutane-1-carboxylate

This guide serves as a technical blueprint for the synthesis, characterization, and application of methyl 2-formylcyclobutane-1-carboxylate . It is designed for medicinal chemists and process engineers requiring precise control over the stereochemical outcomes of this versatile scaffold.

Executive Summary & Strategic Value

Methyl 2-formylcyclobutane-1-carboxylate represents a "privileged scaffold" in modern drug discovery. Its value lies in the cyclobutane ring's ability to conformationally restrict peptide backbones , thereby enhancing metabolic stability and receptor selectivity.

The molecule possesses two contiguous stereocenters at C1 and C2. Control over the cis (syn) and trans (anti) diastereomers is critical, as they project the orthogonal functional groups (aldehyde and ester) into distinct vectors, drastically altering the biological activity of downstream derivatives such as

Structural Dynamics and Thermodynamic Stability

Conformational Analysis

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Trans-Isomer (Thermodynamic Product): The substituents at C1 and C2 adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. This is the thermodynamically stable isomer (

relative to cis). -

Cis-Isomer (Kinetic Product): The substituents are on the same face.[1] While higher in energy due to steric crowding and dipole alignment, the cis isomer allows for intramolecular interactions (e.g., hemiacetal formation if hydrolyzed to the acid-aldehyde) that can be exploited for specific transformations.

Isomerization Logic

The C2 position (alpha to the aldehyde) is highly enolizable. Under basic conditions, the cis isomer readily epimerizes to the trans isomer. This behavior is a critical "self-validating" checkpoint in synthesis: if your isolated "cis" product does not convert to "trans" upon treatment with catalytic methoxide, your structural assignment is incorrect.

Authoritative Synthesis Protocols

We present two distinct pathways. Method A is the industry standard for high-purity generation. Method B is a rapid-access route for library generation.

Method A: Controlled Monoreduction of Diesters (Recommended)

This method relies on the statistical or selective reduction of dimethyl cyclobutane-1,2-dicarboxylate. It offers the highest stereochemical fidelity.

Reagents: Dimethyl cyclobutane-1,2-dicarboxylate (commercial), DIBAL-H (1.0 M in toluene), Toluene.

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon. Charge with dimethyl trans-cyclobutane-1,2-dicarboxylate (10.0 mmol) and anhydrous toluene (100 mL).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Temperature control is critical to prevent over-reduction to the diol.

-

Addition: Add DIBAL-H (11.0 mmol, 1.1 eq) dropwise over 45 minutes via syringe pump. The slow addition maintains local stoichiometry.

-

Quench: Stir for 2 hours at -78°C. Quench in situ with methanol (5 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate).

-

Workup: Allow to warm to RT. Stir vigorously until the aluminum emulsion breaks (clear separation). Extract with EtOAc, dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 8:1). The aldehyde is less polar than the diol but more polar than the diester.

Yield: Typically 65-75%. Stereochemistry: Retains the trans configuration of the starting material.

Method B: [2+2] Photocycloaddition (Scaffold Access)

Useful for generating the ring from acyclic precursors.

Reagents: Methyl acrylate, Acrolein, Ruthenium photocatalyst (optional for visible light) or UV irradiation.

Protocol:

-

Dissolve methyl acrylate (excess) and acrolein in acetonitrile.

-

Irradiate (300 nm or visible light with sensitizer) at 0°C.

-

Outcome: This produces a mixture of regioisomers (head-to-head vs head-to-tail) and stereoisomers (cis and trans).

-

Resolution: Requires careful distillation or HPLC separation. Note: This method is less preferred for scale-up due to poor selectivity.

Characterization & Isomer Differentiation[1]

Distinguishing cis and trans isomers requires rigorous NMR analysis. Do not rely solely on coupling constants (

| Feature | Cis-Isomer | Trans-Isomer | Causality |

| Anisotropic shielding differs by face. | |||

| NOE Signal | Strong between H-C1 and H-C2 | Weak / Absent | Protons are on the same face in cis. |

| Shielded ring carbons | Deshielded ring carbons | Steric compression (gamma-gauche effect) in cis. | |

| TLC ( | Typically Lower (More Polar) | Typically Higher (Less Polar) | Dipole moment is larger in cis. |

Validated NOE Experiment

-

Dissolve 10 mg of sample in CDCl

. -

Irradiate the methine proton alpha to the ester (H-C1).

-

Observation:

-

If cis: You will observe a significant enhancement (>2%) of the methine proton alpha to the aldehyde (H-C2).

-

If trans: No significant enhancement is observed.

-

Experimental Workflows (Visualized)

Synthesis & Epimerization Logic

The following diagram illustrates the synthetic flow and the thermodynamic relationship between isomers.

Caption: Workflow for the synthesis of methyl 2-formylcyclobutane-1-carboxylate via diester reduction, highlighting the thermodynamic equilibration of cis to trans.

Downstream Applications (Beta-Amino Acids)

This scaffold is a gateway to conformationally restricted amino acids.

Caption: Divergent synthesis of peptidomimetics and GABA analogues from the formyl-ester scaffold.

References

-

Stereoselective Synthesis of Cyclobutanes

-

Epimerization Dynamics

-

General Cyclobutane Synthesis

- Title: "Synthesis of methyl 1-methylcyclobutane carboxylate (General Protocol for Cyclobutane Esters)."

- Source:PrepChem.

-

URL:[Link]

-

Isomer Stability

- Title: "Relative Stability of cis- and trans-Hydrindanones (Thermodynamic Principles of Cycloalkanes)."

- Source:MDPI, 2015.

-

URL:[Link]

-

Applications in Peptidomimetics

- Title: "Cyclobutanes in Small-Molecule Drug Candid

- Source:Journal of Medicinal Chemistry / PMC, 2021.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]

Advanced Synthesis and Applications of Formyl-Functionalized Cyclobutane Amino Acid Precursors

This technical guide details the synthesis, stability, and application of formyl-functionalized cyclobutane amino acid (CBAA) precursors . These molecules serve as critical "divergent intermediates" in the synthesis of peptidomimetics, allowing for the rapid generation of conformationally restricted libraries via the reactive aldehyde handle.

Executive Summary

Cyclobutane amino acids (CBAAs) are non-proteinogenic scaffolds valued in drug discovery for their ability to induce specific secondary structures (e.g.,

This guide focuses on the 2-formyl-1-aminocyclobutane-1-carboxylic acid class of precursors. Due to the susceptibility of the

Structural Classes & Significance

The core structure involves a cyclobutane ring substituted with:

-

Amino group (protected): Typically Boc, Cbz, or Fmoc.[1]

-

Carboxylic acid (protected): Methyl, ethyl, or tert-butyl ester.[1]

-

Formyl group (-CHO): The reactive "warhead" for diversification.

Why Formyl Groups?

Unlike static alkyl side chains, the formyl group allows a single precursor to generate a library of analogs.

-

Reductive Amination: Access to

-alkylated side chains (mimicking Lys/Arg). -

Olefination: Extension to alkenyl/alkynyl side chains.

-

C-H Activation: Direct functionalization of the formyl C-H bond.

Synthetic Strategies

The synthesis of formyl-CBAAs is rarely direct due to the instability of the aldehyde under the high-energy conditions of cyclobutane formation. The dominant strategy is Stepwise Functionalization via a hydroxymethyl intermediate.

Pathway A: The Photocycloaddition-Oxidation Route (Recommended)

This is the most robust method, offering high stereocontrol.[1]

-

[2+2] Photocycloaddition: Reaction of a chiral 2-aminocyclobutenone or acrylate derivative with an alkene to form the cyclobutane core.

-

Reduction: Selective reduction of a side-chain ester to a hydroxymethyl group.

-

Oxidation: Controlled oxidation (Swern or IBX) to the formyl group.

Pathway B: The Acetal Route

Use of acrolein acetals in the initial [2+2] cycloaddition. This masks the aldehyde during the UV-irradiation step, preventing polymerization.

Visualization of Synthetic Logic

The following diagram illustrates the "Hub-and-Spoke" model where the Formyl-CBAA serves as the central divergent intermediate.

Caption: Divergent synthesis of CBAA derivatives via the central Formyl-CBAA hub.

Experimental Protocols

Protocol 1: Synthesis of Hydroxymethyl Precursor

Target: Methyl (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)cyclobutane-1-carboxylate.

Reagents:

-

Diester precursor (from [2+2] cycloaddition).

-

Lithium Borohydride (LiBH

).[1] -

Solvent: Dry THF/Methanol (9:1).[1]

Procedure:

-

Dissolve the cyclobutane diester (1.0 equiv) in dry THF under Argon.

-

Cool to 0°C. Add LiBH

(2.0 M in THF, 1.2 equiv) dropwise. -

Critical Step: Add anhydrous Methanol (2.0 equiv) slowly to catalyze the reaction.

-

Stir at 0°C for 2 hours. Monitor by TLC (the alcohol is significantly more polar).

-

Quench: Add saturated NH

Cl solution very slowly (hydrogen evolution). -

Extract with EtOAc, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).[1]

Protocol 2: Swern Oxidation to Formyl-CBAA

Target: Methyl (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-formylcyclobutane-1-carboxylate.

Why Swern? It avoids over-oxidation to the carboxylic acid and minimizes epimerization compared to acidic oxidants (Jones).

Procedure:

-

Activation: To a solution of oxalyl chloride (1.5 equiv) in dry CH

Cl -

Oxidation: Add the Hydroxymethyl Precursor (from Protocol 1) in CH

Cl -

Termination: Add Diisopropylethylamine (DIPEA, 5.0 equiv). The solution will turn pale yellow.

-

Allow to warm to 0°C over 30 mins.

-

Workup: Quench with cold 1M NaH

PO -

Stability Note: The aldehyde is unstable on silica. Use immediately or store at -20°C under Argon.

Data & Validation

Comparison of Oxidation Methods

The choice of oxidant is critical for yield and stereochemical retention.

| Method | Reagents | Yield | Epimerization Risk | Notes |

| Swern | (COCl) | 76-85% | Low | Standard method. Requires -78°C. |

| IBX | IBX, DMSO | 90-95% | Very Low | Excellent for small scale. No toxic byproducts. |

| Dess-Martin | DMP, CH | 80-88% | Low | Fast, but reagent is expensive and sensitive to moisture. |

| PCC/PDC | Cr(VI) reagents | 40-60% | High | Avoid. Acidic nature causes epimerization and tarring. |

Stereochemical Integrity Check

To validate that the formyl group has not epimerized the

-

Derivatize a small aliquot of the aldehyde with a chiral amine (e.g., (S)-methylbenzylamine).

-

Analyze the resulting imine/amine via

H NMR . Epimerization will show distinct diastereomeric peaks for the cyclobutane protons.

Applications in Drug Design[2]

Case Study: Branched Peptidomimetics

Ortuño and colleagues have demonstrated the utility of these formyl precursors. By reacting the formyl-CBAA with propargylamine followed by reduction, they generated "hybrid tripeptides" capable of click chemistry.

Workflow:

-

Formyl-CBAA + R-NH

-

Add NaBH(OAc)

(mild reducing agent).[1] -

Result:

-alkylated cyclobutane amino acid.

This approach introduces side-chain diversity after the difficult cyclobutane ring formation, significantly reducing synthetic effort for library generation.

References

-

Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane

-Amino Acids Source: European Journal of Organic Chemistry (via ResearchGate) Context: Describes the oxidation of hydroxymethyl-CBAA to the aldehyde (compound 9) and subsequent Bestmann-Ohira reagent reaction. -

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: PMC / NIH Context:[2] Comprehensive review on [2+2] cycloadditions and functionalization, including stereoselective routes to amino acid precursors.

-

Cyclobutane Serine Amino Acid Derivatives as 5-Hydroxyproline Precursors Source: ResearchGate / Arkivoc Context: Details the synthesis of cyclobutane serine analogs (hydroxymethyl derivatives) which are the direct precursors to the formyl species.

-

Direct Access to Unn

-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Organic & Inorganic Au Context: Modern photocatalytic methods for generating the cyclobutane core, compatible with various protecting groups.[1]

Sources

Technical Deep Dive: 2-Substituted Cyclobutane Carboxylate Derivatives

Executive Summary: The Geometric Advantage

In the modern pharmacopeia, the 2-substituted cyclobutane carboxylate scaffold represents a pinnacle of structural efficiency. Unlike flexible acyclic chains or rigid aromatic systems, this four-membered ring offers a unique "Goldilocks" zone of conformational restriction. It provides defined vectors for pharmacophores (carboxylate at C1, substituent at C2) while maintaining specific puckering modes (butterfly conformation) that can fine-tune receptor binding affinity.

This guide moves beyond basic textbook definitions to provide a field-tested roadmap for synthesizing, functionalizing, and deploying this scaffold in high-value drug discovery programs. We focus on the critical 1,2-substitution pattern , which serves as a bioisostere for

Structural & Stereochemical Considerations

The Puckering Effect

Cyclobutane is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with dihedral angles typically between 25° and 35°.

-

Impact on 2-Substitution: In 1,2-disubstituted derivatives, the cis and trans isomers display distinct energetic profiles. The trans-diequatorial conformation is generally favored to minimize 1,2-steric clash, but the cis-isomer often provides the necessary geometry for intramolecular hydrogen bonding (e.g., between the carboxylate and a C2-amino group).

-

Design Tip: When modeling these derivatives for active sites, ensure your docking software accounts for ring inversion barriers (~1.5 kcal/mol), which are low enough to allow induced fit but high enough to maintain distinct populations in solution.

Metabolic Stability

The cyclobutane ring is remarkably resistant to oxidative metabolism compared to alkyl chains. The bond angles (~88°) increase the

Core Synthetic Methodologies

We present two primary routes: the modern Photochemical [2+2] Cycloaddition and the classic Wolff Rearrangement .

Method A: Visible-Light-Mediated [2+2] Cycloaddition

This is the most direct route to accessing the cyclobutane core from alkene precursors. Unlike traditional UV methods that require quartz glassware and high-energy lamps, modern protocols utilize visible light and triplet sensitizers.

Mechanism of Action

The reaction proceeds via the excitation of an enone or alkene to its Triplet State (

Figure 1: Mechanistic pathway for sensitized [2+2] photocycloaddition.[1] The triplet pathway avoids rapid back-reaction, favoring product formation.

Detailed Experimental Protocol: Synthesis of trans-2-Phenylcyclobutanecarboxylate

Rationale: This protocol uses a Ruthenium photocatalyst to lower the energy barrier, ensuring high stereoselectivity for the thermodynamically favored trans-isomer.

Reagents:

-

Cinnamic acid derivative (1.0 equiv)

-

Alkene partner (e.g., styrene, 2.0 equiv)

-

Photocatalyst: Ru(bpz)

(PF -

Solvent: Degassed Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a Pyrex reaction tube, dissolve the cinnamic acid derivative (0.5 mmol) and the alkene partner (1.0 mmol) in 5 mL of anhydrous MeCN.

-

Catalyst Addition: Add Ru(bpz)

(PF -

Degassing: Seal the tube with a rubber septum. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen quenches the triplet state).

-

Irradiation: Place the reaction vessel 5 cm away from a Blue LED (460 nm, 12W) light source. Stir vigorously at room temperature.

-

Critical Control Point: Use a fan to maintain the reaction temperature below 30°C to prevent thermal polymerization.

-

-

Monitoring: Monitor reaction progress via TLC (hexane/EtOAc 8:1) every 2 hours. Reaction typically completes in 8–12 hours.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via

H-NMR. Look for the characteristic cyclobutane methine protons at

Method B: Ring Contraction (Wolff Rearrangement)

For generating enantiopure 2-substituted cyclobutane carboxylates, ring contraction of

Workflow:

-

Start with a chiral 2-substituted cyclopentanone.

-

Form the

-diazo ketone (using tosyl azide). -

Wolff Rearrangement: Irradiate (UV) or heat (Ag(I) catalyst) to generate the ketene intermediate.

-

Nucleophilic Trapping: The ring contracts to a cyclobutane ketene, which is trapped by water (to acid) or alcohol (to ester).

Quantitative Performance Analysis

The following table summarizes yields and stereoselectivities (Diastereomeric Ratio, d.r.) for 2-substituted cyclobutane carboxylates synthesized via different methods in recent literature.

| Entry | Method | Substrate Class | Major Isomer | Yield (%) | d.r. (trans:cis) | Ref |

| 1 | Visible-Light [2+2] | Cinnamates + Styrenes | trans | 82–94 | >20:1 | [1] |

| 2 | Intramol. [2+2] (Cu-cat) | 1,6-dienes | cis-fused | 75–88 | >95:5 | [2] |

| 3 | Wolff Rearrangement | trans | 65–78 | Retention* | [3] | |

| 4 | Organocatalytic [2+2] | Enals + Nitroalkenes | trans | 60–75 | 10:1 | [4] |

*Stereochemistry is retained relative to the migrating group.[2][4]

Pharmaceutical Applications & Workflow

The 2-substituted cyclobutane carboxylate is a versatile intermediate.

-

GABA Analogs: 2-aminocyclobutane carboxylic acids are conformationally restricted analogs of GABA. The cis-isomer mimics the folded conformation, while the trans-isomer mimics the extended chain.

-

Peptidomimetics: Incorporation into

-peptides induces stable 12-helix secondary structures, improving proteolytic stability. -

Antivirals: Used in the synthesis of nucleoside analogs (e.g., Lobucavir) where the ring mimics the sugar moiety.

Figure 2: Strategic integration of cyclobutane scaffolds into the drug discovery pipeline.

References

-

Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis. Molecules, 2023. Link

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2013. Link

-

Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 2022. Link

-

Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2021. Link

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Materiomics, 2024. Link

Sources

The Resurgence of the Four-Membered Ring: A Technical Guide to Novel Cyclobutane Scaffolds in Drug Discovery

Topic: Novel Cyclobutane Scaffolds for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2]

Executive Summary

For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings. However, the correlation between high fraction of sp3-hybridized carbons (

This guide provides a technical roadmap for integrating cyclobutane scaffolds into drug discovery programs, covering structural rationale, modern synthetic protocols (specifically flow photochemistry), and validated case studies.

Structural & Physicochemical Rationale: Why Cyclobutane?

The "Escape from Flatland"

The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered "butterfly" conformation with a puckering angle of approximately 28°–30° .[1] This deviation from planarity is the scaffold's critical feature, allowing it to project substituents into specific 3D vectors that planar aromatic rings cannot access.

Bioisosterism and Metabolic Stability

Cyclobutane serves as a versatile bioisostere.[1] Its C1–C3 distance (~2.60 Å) mimics the centroid-to-centroid distance of a phenyl ring (~2.80 Å) but with significantly reduced lipophilicity and molecular weight.[1][2]

-

Vs. Phenyl: Replacement often improves solubility and reduces

-stacking-induced aggregation.[1][2] -

Vs. gem-Dimethyl: A cyclobutane ring can restrict the conformational freedom of a gem-dimethyl group without adding excessive bulk, often locking a bioactive conformation.[1][2]

-

Metabolic Hardening: Unlike cyclopropane (prone to P450 oxidative ring opening) or cyclohexane (prone to oxidation at multiple sites), the cyclobutane ring is surprisingly metabolically robust.[1] The high ionization potential of the C–C bonds protects against oxidative attack.

Table 1: Physicochemical Comparison of Common Scaffolds[1]

| Property | Phenyl Ring | Cyclohexane | Cyclopropane | Cyclobutane |

| Geometry | Planar (2D) | Chair (3D, flexible) | Planar (2D) | Puckered (3D, rigid) |

| 0.0 | 1.0 | 1.0 | 1.0 | |

| Ring Strain (kcal/mol) | 0 | ~0 | 27.5 | 26.3 |

| Dominant Metabolic Liability | Aromatic hydroxylation | Oxidation (various) | Ring opening | Low (C-H oxidation) |

| Bridge Distance (Å) | ~2.80 (C1-C4) | ~2.90 (C1-C4) | ~1.50 (vicinal) | ~2.60 (C1-C3) |

Diagram 1: Scaffold Selection Logic (Bioisosterism)[1][2]

Caption: Decision tree for selecting cyclobutane scaffolds to address specific medicinal chemistry liabilities.

Synthetic Methodologies: The Modern Approach

Historically, cyclobutane synthesis was limited by the unpredictability of batch photochemistry. Today, Continuous-Flow Photochemistry has revolutionized access to these scaffolds, ensuring safety, scalability, and precise control over irradiation time.[1]

[2+2] Photocycloaddition in Flow

The most direct route to cyclobutanes is the [2+2] cycloaddition of alkenes.[1] In batch, this is plagued by over-irradiation and polymerization. In flow, the thin path length allows uniform light penetration (Beer-Lambert law), and precise residence times prevent side reactions.[1]

Key Advantages:

-

Wavelength Control: Use of high-power LEDs (365 nm, 395 nm) replaces broad-spectrum Hg lamps.[1][2]

-

Scalability: Gram-scale quantities can be produced by running the reactor longer, not by increasing vessel size.[1][2]

Strain-Release Functionalization

A complementary approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs) .[1][2] These highly strained precursors react with nucleophiles (amines, thiols) to generate 1,3-disubstituted cyclobutanes with perfect regiocontrol, ideal for library generation.[1]

Detailed Experimental Protocol

Protocol: Continuous-Flow Synthesis of a 1,2-Disubstituted Cyclobutane Scaffold via [2+2] Photocycloaddition

Objective: Synthesis of a cyclobutane core from a maleimide/cinnamate derivative using a standard FEP (Fluorinated Ethylene Propylene) tubing reactor.

Reagents:

-

Photosensitizer (Optional): Benzophenone (0.1 equiv) if direct excitation is inefficient.[1]

Equipment:

-

Pump: HPLC pump or syringe pump capable of 0.1–2.0 mL/min.

-

Reactor: PFA/FEP tubing (O.D. 1/16", I.D. 0.03") coiled around a transparent glass cylinder.[1] Volume ~10 mL.

-

Light Source: 365 nm LED module (approx. 40–60W output), placed inside the cylinder (internal irradiation) or surrounding it.[1]

-

Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling if LEDs generate heat).[1]

Step-by-Step Methodology:

-

Preparation of Feed Solution:

-

Dissolve N-benzylmaleimide (187 mg, 1 mmol) and the alkene partner (5 mmol) in degassed Acetonitrile (10 mL).

-

Note: Degassing is critical to prevent oxygen quenching of the triplet state if a sensitizer is used.[1]

-

-

System Priming:

-

Flush the reactor with pure Acetonitrile at 1.0 mL/min for 20 minutes to remove air and equilibrate the system.

-

Turn on the cooling fan for the LED unit.[1]

-

-

Reaction Execution:

-

Collection & Workup:

-

Validation:

Diagram 2: Continuous-Flow Photochemistry Workflow

Caption: Schematic of a standard flow photochemistry setup for [2+2] cycloaddition.

Case Studies: Cyclobutanes in Approved Drugs[1]

The utility of cyclobutane scaffolds is validated by recent FDA approvals. These examples demonstrate three distinct structural roles: the Linker , the Metabolic Blocker , and the Spiro-Core .[1]

Abrocitinib (CIBINQO)[1][2][3]

-

Role of Cyclobutane: Linker & Conformational Control. [1][2]

-

Structure: Contains a cis-1,3-disubstituted cyclobutane diamine motif.[1][2]

-

Insight: The cyclobutane ring rigidly orients the pyrrolopyrimidine hinge-binder and the sulfonamide tail.[1][2] A flexible alkyl chain would likely suffer a significant entropy penalty upon binding, reducing potency. The cis-configuration is crucial for the U-shape required to fit the binding pocket.[1][2]

Ivosidenib (TIBSOVO)[1][2]

-

Indication: AML and Cholangiocarcinoma (IDH1 Inhibitor).[1][4]

-

Structure: Features a 3,3-difluorocyclobutyl amine.[1][2][5][6]

-

Insight: The 3,3-difluoro substitution serves two purposes:

Apalutamide (ERLEADA)[1][2]

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).[1]

-

Structure: A diazaspiro[3.4]octane system (spiro-cyclobutane fused to a thiohydantoin-like ring).[1][2]

-

Insight: The spiro-cyclobutane locks the orientation of the thiohydantoin ring relative to the rest of the molecule.[1][2] This rigidity prevents the "flop" associated with non-spiro analogs, enhancing binding affinity to the androgen receptor and improving selectivity over related nuclear receptors.

Future Outlook

The field is moving toward automated library synthesis .[1] By combining flow photochemistry with automated liquid handling, researchers can now generate libraries of hundreds of unique cyclobutanes in days. Furthermore, the use of strain-release reagents (like bicyclo[1.1.0]butanes) allows for the "grafting" of cyclobutanes onto complex molecules at a late stage, a technique that will likely yield the next generation of cyclobutane-containing therapeutics.[1][2]

References

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 2022.

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 2022.[1]

-

[2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Beilstein Journal of Organic Chemistry, 2015. [1][2]

-

Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 2018.[1] [1][2]

-

Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 2018.[1][2] [1][2]

-

Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synthesis, 2023.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Abrocitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Abrocitinib | 1622902-68-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. (R,R)-Ivosidenib | C28H22ClF3N6O3 | CID 129626564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safe Handling and Application Guide: Methyl 2-formylcyclobutane-1-carboxylate

Topic: Methyl 2-formylcyclobutane-1-carboxylate Safety & Handling Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers

CAS Number: 129740-69-8 | Molecular Formula: C₇H₁₀O₃

Executive Summary: The Strategic Scaffold

Methyl 2-formylcyclobutane-1-carboxylate is a high-value, research-grade intermediate utilized primarily in the synthesis of peptidomimetics and rigidified drug scaffolds. Its structural core—a cyclobutane ring substituted with both an aldehyde and an ester—offers a unique "constrained geometry" that allows medicinal chemists to lock pharmacophores into bioactive conformations, improving potency and selectivity compared to flexible acyclic analogs.

However, this utility comes with a specific risk profile. The combination of significant ring strain (~26 kcal/mol), a reactive aldehyde, and a hydrolyzable ester creates a compound that is chemically metastable. This guide bridges the gap between basic safety data and advanced research protocols, providing a self-validating system for handling this compound without compromising its integrity or researcher safety.

Physicochemical Identity & Predicted Hazard Profile

Note: As a research-grade intermediate, comprehensive toxicological data is often limited. The following profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and "Read-Across" data from analogous cyclobutanes (e.g., Cyclobutanecarbaldehyde, CAS 2987-17-9).

Chemical Identity Table

| Property | Specification |

| Systematic Name | Methyl 2-formylcyclobutane-1-carboxylate |

| CAS Number | 129740-69-8 |

| Molecular Weight | 142.15 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~180–190°C (at 760 mmHg); often distilled at reduced pressure |

| Density (Predicted) | ~1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; Decomposes in water |

GHS Hazard Classification (Derived)

Based on functional group analysis (Aldehyde + Strained Ring + Ester), the following GHS classifications are critical for risk assessment:

-

Flammable Liquids (Category 3 or 4): High energy content due to ring strain lowers the flash point relative to molecular weight.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]

-

Skin/Eye Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319).

-

Skin Sensitization (Category 1): Critical Alert. Aldehydes are known sensitizers (H317). Repeated exposure may cause allergic contact dermatitis.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

Technical Handling Protocols: The "Cold-Chain" Workflow

The primary cause of experimental failure with this compound is oxidative degradation of the aldehyde to the carboxylic acid (Methyl 2-carboxycyclobutane-1-carboxylate), which alters stoichiometry and polarity.

Storage & Stability Logic

-

Temperature: Store at 2–8°C . Lower temperatures (-20°C) are preferred for long-term storage to inhibit ester hydrolysis and polymerization.

-

Atmosphere: Strictly Inert (Argon/Nitrogen) . The aldehyde proton is susceptible to radical autoxidation in air.

-

Container: Amber glass with a PTFE-lined septum cap. Avoid polyethylene bottles as aldehydes can leach plasticizers.

Experimental Setup: The "Inert Transfer" Protocol

Objective: Transfer reagent from storage to reaction vessel without air exposure.

-

Equilibration: Remove the vial from the fridge and allow it to warm to room temperature inside a desiccator or under a flow of nitrogen. Why: Opening a cold vial condenses atmospheric moisture, leading to immediate ester hydrolysis.

-

Purging: Insert a bleed needle (connected to an inert gas line) into the septum. Insert a second needle for pressure relief. Purge the headspace for 2 minutes.

-

Extraction: Use a gas-tight syringe (Hamilton type) flushed with argon. Withdraw the required volume.

-

Quenching (Spills): Do not wipe with paper towels (fire risk). Cover with vermiculite, then treat with a dilute sodium bisulfite solution to form the water-soluble bisulfite adduct before disposal.

Visualization: Safe Handling Workflow

This diagram illustrates the critical decision points preventing degradation and exposure.

Figure 1: The "Inert Loop" workflow designed to prevent moisture ingress (hydrolysis) and oxygen exposure (oxidation).

Synthesis & Impurity Profiling

Understanding the synthesis of CAS 129740-69-8 aids in identifying specific impurity risks.

Likely Synthetic Routes

-

[2+2] Photocycloaddition: Reaction of methyl acrylate with acrolein or equivalent derivatives.

-

Risk: Residual monomers (acrylates are potent sensitizers/lachrymators) and isomeric mixtures (cis/trans).

-

-

Oxidative Cleavage: Ozonolysis of a bicyclic alkene (e.g., norbornene derivatives).

-

Risk:Peroxide residues. Always test older batches for peroxides before heating or distillation.

-

Quality Control (QC) Check

Before using in sensitive catalytic steps:

-

1H NMR Check: Look for the aldehyde proton doublet around 9.6–9.8 ppm. If a broad singlet appears near 11.0 ppm, significant oxidation to the carboxylic acid has occurred.

-

TLC: The aldehyde will stain strongly with 2,4-DNP (orange/red spot). The acid impurity will streak on silica unless treated with 1% acetic acid.

Emergency Response & Waste Management

Fire Fighting

-

Media: Alcohol-resistant foam, dry chemical, or CO2.

-

Specific Hazard: Do not use a solid water stream. The compound is immiscible and less dense than water (likely), meaning it may float and spread the fire.

-

Combustion Products: Carbon oxides (CO, CO2).

Exposure Response Logic

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen. Note: Aldehyde vapors can cause delayed pulmonary edema.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

Figure 2: Decision matrix for emergency response, prioritizing vapor control and chemical neutralization.

References

-

PubChem Compound Summary. 2-Formyl-1-methylcyclobutane-1-carboxylic acid (Analogous Structure). National Center for Biotechnology Information. Accessed 2026.[1][3][4]

-

BLD Pharm Product Data. Methyl 2-formylcyclobutane-1-carboxylate (CAS 129740-69-8).[5][6][7][8]

-

BenchChem. Methyl 2-formylcyclobutane-1-carboxylate Safety & Properties.

-

National Institutes of Health (NIH). Cyclobutanecarbaldehyde Safety Data (Read-Across). PubChem CID 12431621.[1]

- Wong, H. N. C., et al. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003, 103(4), 1485–1537. (Context on reactivity and ring strain).

Sources

- 1. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Exploring C5H8O: The Versatile World of Cyclobutanecarbaldehyde and Its Compounds - Oreate AI Blog [oreateai.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2-formylcyclobutane-1-carboxylate|CAS 129740-69-8 [benchchem.com]

- 6. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 7. 695-95-4|Methyl 3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 8. 2177-81-3|Methyl 2-methylhexanoate|BLD Pharm [bldpharm.com]

Navigating the Synthesis and Procurement of Methyl 2-Formylcyclobutane-1-carboxylate: A Technical Guide

For Immediate Release

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and synthesis of methyl 2-formylcyclobutane-1-carboxylate, a valuable and structurally unique building block in medicinal chemistry. Due to its limited commercial availability, this document outlines two plausible synthetic routes from readily available starting materials, complete with detailed experimental protocols and characterization data.

Strategic Importance in Drug Discovery

The cyclobutane motif is increasingly recognized for its favorable properties in drug design. Its rigid, puckered conformation can impart metabolic stability, improve selectivity, and provide unique vectors for pharmacophore presentation.[1][2] Methyl 2-formylcyclobutane-1-carboxylate, with its dual functionality of an aldehyde and a methyl ester, serves as a versatile intermediate for the elaboration into more complex molecular architectures, making it a desirable, albeit not readily cataloged, compound.

Commercial Unavailability and Sourcing of Precursors

Direct commercial sources for methyl 2-formylcyclobutane-1-carboxylate are scarce. However, key intermediates for its synthesis are available from several reputable suppliers. This guide focuses on leveraging these accessible precursors to enable its synthesis in a laboratory setting.

Table 1: Key Intermediates and Potential Suppliers

| Intermediate | CAS Number | Potential Suppliers |

| cis-Cyclobutane-1,2-dicarboxylic acid monomethyl ester | 31420-52-7 | J&K Scientific |

| cis-Cyclobutane-1,2-dicarboxylic anhydride | 4462-96-8 | ChemPacific[3], Apollo Scientific[4], LookChem[5] |

| Methyl bicyclo[2.1.1]hexane-1-carboxylate | 141046-53-9 | Moldb |

Proposed Synthetic Pathways

Given the absence of a standardized synthesis protocol, two primary routes are proposed, leveraging common and well-documented organic transformations.

Route 1: Oxidation of a Hydroxymethyl Intermediate

This pathway commences with the reduction of a commercially available dicarboxylic acid monoester, followed by a selective oxidation to the desired aldehyde.

Caption: Synthetic pathway from a dicarboxylic acid monoester.

Experimental Protocol: Synthesis of cis-Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (Intermediate)

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-cyclobutane-1,2-dicarboxylic acid monomethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (BH3-THF, 1.0 M solution in THF, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield cis-methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.

Experimental Protocol: Oxidation to Methyl 2-formylcyclobutane-1-carboxylate

This step requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[6][7]

-

Using Pyridinium Chlorochromate (PCC):

-

Reaction Setup: To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add a solution of cis-methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in DCM.[8]

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (ethyl acetate/hexane) to afford the target aldehyde.

-

-

Using Swern Oxidation:

-

Activation: In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) and cool to -78 °C. Add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.

-

Alcohol Addition: After 15 minutes, add a solution of cis-methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

-

Base Addition: Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.[1][9]

-

Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify by column chromatography.

-

Route 2: Ozonolysis of a Bicyclic Alkene

This approach involves the oxidative cleavage of a carbon-carbon double bond within a bicyclic system to generate the two desired functional groups in a single step.

Caption: Ozonolysis pathway from a bicyclic alkene precursor.

Experimental Protocol: Ozonolysis

-

Reaction Setup: Dissolve the bicyclic alkene precursor (e.g., methyl bicyclo[2.2.0]hexane-1-carboxylate) (1.0 eq) in a suitable solvent such as DCM or methanol (0.1 M) in a flask equipped with a gas dispersion tube.[7][10]

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a persistent blue color indicates the presence of excess ozone.[10]

-

Purging: Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq), and allow the reaction mixture to slowly warm to room temperature.[7]

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to isolate methyl 2-formylcyclobutane-1-carboxylate.

Analytical Characterization

The structure of the synthesized methyl 2-formylcyclobutane-1-carboxylate should be confirmed using standard analytical techniques.

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~9.7 | d | J ≈ 2-3 | Aldehyde proton (CHO) |

| ¹H | ~3.7 | s | - | Methyl ester protons (OCH₃) |

| ¹H | ~3.0-3.4 | m | - | Methine proton adjacent to formyl and ester groups |

| ¹H | ~2.0-2.6 | m | - | Cyclobutane methylene protons |

| ¹³C | ~200 | - | - | Aldehyde carbonyl carbon |

| ¹³C | ~172 | - | - | Ester carbonyl carbon |

| ¹³C | ~52 | - | - | Methyl ester carbon |

| ¹³C | ~45-55 | - | - | Cyclobutane methine carbons |

| ¹³C | ~20-30 | - | - | Cyclobutane methylene carbons |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and stereochemistry.

Conclusion

While not commercially available off-the-shelf, methyl 2-formylcyclobutane-1-carboxylate can be accessed through multi-step synthetic sequences from readily available starting materials. The choice between the oxidative and ozonolysis routes will depend on the specific capabilities and resources of the laboratory. This guide provides a foundational framework for the synthesis and characterization of this important building block, empowering further research and development in medicinal chemistry.

References

- Wessjohann, L. A., et al. (2003). Cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.

- Baran, P. S., et al. (2017).

-

J&K Scientific. cis-Cyclobutane-1,2-dicarboxylic acid monomethyl ester. Retrieved February 20, 2026, from [Link]

-

Chad's Prep. Oxidation with Chromic Acid and PCC. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. Swern Oxidation. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. Ozonolysis. Retrieved February 20, 2026, from [Link]

-

ChemPacific. Cyclobutane-1,2-dicarboxylic anhydride. Retrieved February 20, 2026, from [Link]

-

ResearchGate. Heterogenous Oxidation of [2.2.1] Bridged Bicyclic Alkenes with KMnO4-CuSO4.5H2O: An Alternative Ozonolysis. Retrieved February 20, 2026, from [Link]

-

Pearson. Ozonolysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 20, 2026, from [Link]

-

Quora. How does ozonolysis of alkenes occur?. Retrieved February 20, 2026, from [Link]

-

LookChem. Cyclobutane-1,2-dicarboxylic anhydride. Retrieved February 20, 2026, from [Link]

-

Alkali Scientific. cis-Cyclobutane-1,2-dicarboxylic acid, 1 X 1 g (28682-1G). Retrieved February 20, 2026, from [Link]

-

ACS Publications. Ozonolysis of Acetals. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved February 20, 2026, from [Link]

-

ACS Publications. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]

-

PubChem. Methyl bicyclo[2.1.1]hexane-1-carboxylate. Retrieved February 20, 2026, from [Link]

-

ResearchGate. Scheme 3 Synthesis of bicyclo[2.1.1]hexane carboxylic acid. Retrieved February 20, 2026, from [Link]

-

ACS Publications. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Retrieved February 20, 2026, from [Link]

-

PubChem. Methyl (1r,2r)-2-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved February 20, 2026, from [Link]

-

ACS Publications. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Retrieved February 20, 2026, from [Link]

-

ChemRxiv. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. Retrieved February 20, 2026, from [Link]

- Google Patents. Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

-

PMC. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. Retrieved February 20, 2026, from [Link]

-

PubChem. Methyl (1S,2S)-2-methylcyclobutane-1-carboxylate. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved February 20, 2026, from [Link]

-

PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate. Retrieved February 20, 2026, from [Link]

-

BYJU'S. Methods of Preparation of Aldehydes. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 20, 2026, from [Link]

-

MiMeDB. Showing metabocard for Methyl-2-methylpropanoate. Retrieved February 20, 2026, from [Link]

-

SpectraBase. Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. Retrieved February 20, 2026, from [Link]

Sources

- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cyclobutane-1,2-dicarboxylic anhydride | 4462-96-8 - ChemPacific [chempacific-zhejiang.com]

- 4. 10374-07-9 Cas No. | cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride | Apollo [store.apolloscientific.co.uk]

- 5. lookchem.com [lookchem.com]

- 6. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Ozonolysis - Chemistry Steps [chemistrysteps.com]

Application Note: Precision Synthesis of Methyl 2-Formylcyclobutane-1-Carboxylate via Rhodium-Catalyzed Hydroformylation

Executive Summary

Methyl 2-formylcyclobutane-1-carboxylate is a critical scaffold in the synthesis of conformationally restricted

This application note details the synthesis of this intermediate starting from methyl cyclobut-1-ene-1-carboxylate via Rhodium-catalyzed hydroformylation . Unlike traditional oxidative cleavage routes which are often harsh and atom-inefficient, this protocol utilizes an atom-economic addition of syngas (CO/H

Strategic Rationale & Mechanism

Why Hydroformylation?

The transformation of a cyclobutene ester to a formyl-cyclobutane ester represents a net addition of one carbon and two hydrogen atoms.

-

Atom Economy: 100% atom economy (excluding solvent/catalyst).

-

Selectivity: Modern Rh-ligand systems allow for tunable regio- and diastereoselectivity.

-

Scalability: The reaction is amenable to continuous flow or batch scale-up, unlike ozonolysis which poses safety risks at scale.

Reaction Mechanism

The reaction proceeds via a Rh(I)/Rh(III) catalytic cycle. The key to success is the hydrometalation step . The bulky ligand directs the rhodium hydride to the more substituted carbon (alpha to the ester) or the less substituted carbon depending on electronic vs. steric control. For

Figure 1: Catalytic cycle for the Rh-mediated hydroformylation of cyclobutenes.[1][2] The hydrometalation step determines the regioselectivity (1,1- vs 1,2-isomer).

Experimental Protocol

Materials & Equipment

-

Substrate: Methyl cyclobut-1-ene-1-carboxylate (Synthesized via elimination of methyl 1-bromocyclobutanecarboxylate or commercial).

-

Catalyst: Rh(acac)(CO)

(CAS: 14874-82-9). -

Ligand: Biphephos (CAS: 99665-24-2) or Xantphos (CAS: 161265-03-8). Note: Biphephos is recommended for maximizing linear/beta regioselectivity.

-

Gases: Syngas (CO/H

, 1:1 ratio).[3] Warning: CO is highly toxic. -

Solvent: Anhydrous Toluene or THF (degassed).

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.

Step-by-Step Methodology

Step 1: Catalyst Pre-formation

-

In a glovebox (N

atmosphere), weigh Rh(acac)(CO) -

Dissolve in anhydrous Toluene (2.0 mL) in a glass vial.

-

Stir for 10 minutes to ensure ligand exchange (solution typically turns yellow/orange).

Step 2: Reaction Setup

-

Add Methyl cyclobut-1-ene-1-carboxylate (112 mg, 1.0 mmol) to the catalyst solution.

-

Transfer the mixture into the stainless steel autoclave liner.

-

Seal the autoclave and remove from the glovebox.

Step 3: Hydroformylation

-

Connect the autoclave to the syngas line.

-

Purge: Pressurize to 5 bar with Syngas and vent (repeat 3 times) to remove air.

-

Pressurize: Charge the reactor to 10 bar (150 psi) with Syngas (1:1 CO/H

). -

Heat: Place the reactor in a heating block/mantle set to 80 °C .

-

Stir: Maintain vigorous stirring (1000 rpm) to prevent mass-transfer limitations.

-

Time: Run the reaction for 18–24 hours .

Step 4: Workup & Analysis

-

Cool the reactor to room temperature.

-

Carefully vent the Syngas in a fume hood (use a CO detector).

-

Concentrate the crude reaction mixture under reduced pressure to remove toluene.

-

Analysis: Analyze the crude oil by

H NMR to determine conversion and diastereomeric ratio (dr).-

Aldehyde signal: Look for doublet/singlet around

9.6–9.8 ppm. -

Isomer check: The 1,2-isomer typically shows the aldehyde proton as a doublet (

Hz), while the 1,1-isomer (if present) would be a singlet.

-

Step 5: Purification

-

Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (9:1 to 4:1).

-

Note: The aldehyde can be unstable on silica. If degradation is observed, consider immediate oxidation to the acid or reduction to the alcohol for characterization.

-

-

Yield: Typical isolated yields range from 75–85%.

Data Analysis & Interpretation

The following table summarizes expected NMR shifts for the product identification.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| -CHO | 9.65 - 9.85 | Doublet ( | 1H | Diagnostic aldehyde proton. |

| -COOCH | 3.68 - 3.72 | Singlet | 3H | Methyl ester. |

| H-C(1) | 3.20 - 3.40 | Multiplet | 1H | Alpha to ester. |

| H-C(2) | 3.05 - 3.25 | Multiplet | 1H | Alpha to aldehyde. |

| Ring -CH | 1.80 - 2.40 | Multiplet | 4H | Cyclobutane methylene protons. |

Stereochemistry Note: The reaction initially produces a mixture of cis and trans isomers. The cis-isomer (syn-addition) is the kinetic product. However, the trans-isomer is thermodynamically favored. The aldehyde position at C2 is epimerizable.

-

Cis-isomer:

coupling is typically larger (8-10 Hz). -

Trans-isomer:

coupling is typically smaller (4-6 Hz) in cyclobutanes, though Karplus relationships in 4-membered rings can be complex.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poisoned catalyst or low H | Ensure rigorous degassing of solvents. Increase pressure to 20 bar. |

| Poor Regioselectivity (High 1,1-isomer) | Ligand steric bulk insufficient. | Switch from PPh |

| Aldehyde Decomposition | Product instability on silica. | Perform workup quickly. Neutralize silica with 1% Et |

| No Reaction | Substrate inhibition. | Check substrate purity; halides (from precursor synthesis) can poison Rh. |

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]

-

Börner, A., & Franke, R. (2016). "Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis." Wiley-VCH.[3] (General reference for Rh-catalysis protocols).

-

Fletcher, S. P., et al. (2018). "Rhodium-Catalyzed Asymmetric Hydroacylation of Cyclobutenes." Chemical Science, 9, 261-265. [Link]

-

Cuny, G. D., & Buchwald, S. L. (1993).

-Olefins." Journal of the American Chemical Society, 115(5), 2066–2068. [Link]

Sources

Application Note: Chemoselective Reductive Amination of Methyl 2-Formylcyclobutane-1-carboxylate

[1]